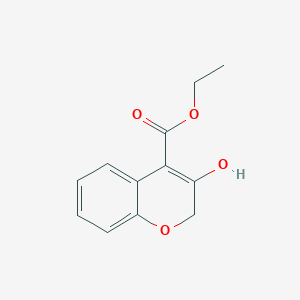

ethyl 3-hydroxy-2H-chromene-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

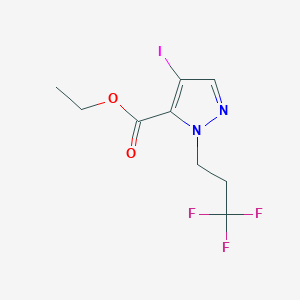

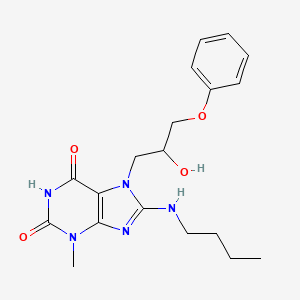

Ethyl 3-hydroxy-2H-chromene-4-carboxylate is a chemical compound with the molecular formula C12H12O4 . It is also known as ethyl 3-oxochromane-4-carboxylate . This compound is a part of the 2H/4H-chromene family, which is an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One method involves heating a mixture of the compound and Ph2O to 210°C under an argon atmosphere for 30 minutes . Another method involves a reaction with α-diazo-β-ketoester in dichloromethane at room temperature under a nitrogen atmosphere .Molecular Structure Analysis

The molecular structure of this compound is essentially planar except for the carboxylate substituent group . The InChI code for this compound is 1S/C12H12O4/c1-2-15-12(14)11-8-5-3-4-6-10(8)16-7-9(11)13/h3-6,11H,2,7H2,1H3 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 1-phenylthiourea in its thiol form to give a condensed compound . It can also react with sodium borohydride and then aminolyze the products with triethylenetetramine .Physical And Chemical Properties Analysis

This compound is a light-yellow to yellow liquid . It has a molecular weight of 220.22 . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.5 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ethyl 3-hydroxy-2H-chromene-4-carboxylate and related compounds have been explored for their synthetic applications. For instance, they have been used in the synthesis of 4-unsubstituted 3-(trifluoroacetyl)coumarins through the Knoevenagel condensation, followed by recyclization processes (Chizhov et al., 2008).

- These compounds have also been involved in the synthesis of chromene derivatives with potential antimicrobial properties, as demonstrated by the synthesis and structural analysis of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate (Radwan et al., 2020).

Industrial and Material Science Applications

- In the field of materials science, ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates have been used to create alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates, which serve as efficient inhibitors for the corrosion of mild steel in hydrochloric acid environments (Shcherbakov et al., 2014).

Pharmacological Research

- Although the request specifically excludes drug use and dosage, it's noteworthy that these compounds have been explored for their potential pharmacological activities. For example, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines (Reddy et al., 2014).

Photoluminescence and Crystal Structure Studies

- The crystal structure and photoluminescence properties of ethyl coumarin-3-carboxylate derivatives, including this compound, have been studied, shedding light on their potential applications in materials science (Song et al., 2014).

Propiedades

IUPAC Name |

ethyl 3-hydroxy-2H-chromene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)11-8-5-3-4-6-10(8)16-7-9(11)13/h3-6,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXHXXBEFRUFHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(COC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Phenylsulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2719983.png)

![4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2719984.png)

![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)

![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)

![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)

![9-[(2,5-dimethylphenyl)methyl]-9H-purin-6-amine](/img/structure/B2719991.png)